molecular formula C14H15NO5 B12796882 Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate CAS No. 92961-63-2

Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate

Cat. No.: B12796882
CAS No.: 92961-63-2
M. Wt: 277.27 g/mol
InChI Key: NDNMGRXYASHMFY-UHFFFAOYSA-N
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Description

Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a combination of benzoyl, methyl, and azabicyclo groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of a benzoyl chloride derivative with a suitable azabicyclo compound under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
  • 8-azabicyclo[3.2.1]octane derivatives

Uniqueness

Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate is unique due to its combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications.

Biological Activity

Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate (CAS Number: 92961-63-2) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antitumor, antimicrobial, and antioxidative properties, supported by data from various studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H15NO5
Molecular Weight277.273 g/mol
Density1.301 g/cm³
Boiling Point433.7 ºC
Flash Point216.1 ºC
LogP0.7094

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various tumor cell lines using assays such as the MTT assay, which assesses cell viability based on metabolic activity.

Case Study : A study conducted on different cancer cell lines revealed a significant reduction in cell proliferation when treated with this compound, suggesting its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound has also shown efficacy against certain bacterial strains, indicating its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) for Staphylococcus epidermidis was found to be 1000 μg/mL, demonstrating its capability to inhibit bacterial growth.

Research Findings : In a comparative study, this compound displayed stronger antimicrobial effects than several conventional antibiotics against specific pathogens.

Antioxidative Properties

The antioxidative activity of this compound has been investigated with promising results. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Experimental Data : The compound was tested in vitro for its ability to scavenge free radicals and showed a significant reduction in oxidative stress markers compared to control groups.

Summary of Biological Activities

Activity TypeObservations
AntitumorSignificant growth inhibition in tumor cell lines; potential therapeutic use
AntimicrobialEffective against Staphylococcus epidermidis; MIC = 1000 μg/mL
AntioxidativeStrong free radical scavenging ability; reduced oxidative stress markers

Properties

CAS No.

92961-63-2

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

methyl 4-benzoyl-5-methyl-3,7-dioxa-4-azabicyclo[4.1.0]heptane-2-carboxylate

InChI

InChI=1S/C14H15NO5/c1-8-10-11(19-10)12(14(17)18-2)20-15(8)13(16)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3

InChI Key

NDNMGRXYASHMFY-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(O2)C(ON1C(=O)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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